N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide features a chromeno-pyrimidine core fused with a sulfur-containing acetamide moiety. Its structure includes a 3,5-dimethylphenyl group and a 4-fluorophenyl substituent, which may influence pharmacokinetic properties such as lipophilicity and target binding. The chromeno-pyrimidine scaffold is commonly associated with bioactivity, such as kinase inhibition or anticancer effects, though specific studies are required to confirm its role here .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-16-11-17(2)13-21(12-16)29-24(32)15-34-27-22-14-19-5-3-4-6-23(19)33-26(22)30-25(31-27)18-7-9-20(28)10-8-18/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBUMUOIOHZPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-d]pyrimidine structure, followed by the introduction of the fluorophenyl group. The final step involves the attachment of the dimethylphenyl and sulfanylacetamide groups under controlled conditions, often using catalysts to enhance reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Target Compound: Chromeno[2,3-d]pyrimidine core. This fused bicyclic system is prevalent in bioactive molecules, particularly in oncology and antimicrobial research. The sulfanyl (-S-) linkage connects the heterocycle to the acetamide group.
- Compound : 1,2,4-Triazole core. Triazoles are associated with antimicrobial and antifungal activities. The sulfur linkage here connects the triazole to the acetamide, similar to the target compound .
- Compound : Imidazole-pyridyl core. Imidazoles are found in drugs targeting proton pumps (e.g., anti-ulcer agents) or histamine receptors. The sulfinyl (-SO-) group may enhance metabolic stability compared to the target’s sulfanyl group .
- Compounds : Simple chloroacetamide derivatives. These lack fused heterocycles and are primarily herbicides (e.g., alachlor, pretilachlor). Their activity stems from the chloro and aryl substituents rather than complex cores .
Substituent Analysis
Functional Group and Application Comparison
Research Implications and Limitations
However, this may also reduce solubility, necessitating formulation adjustments.
Sulfur Linkages : The sulfanyl group in the target compound is less oxidized than the sulfinyl group in ’s analog, which may affect metabolic pathways and binding kinetics.
Agrochemical vs. Pharmaceutical Use : The simplicity of ’s chloroacetamides highlights a trade-off between structural complexity and application specificity. The target compound’s intricate design suggests a pharmaceutical focus, unlike the herbicidal analogs.
Biological Activity
N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a chromeno-pyrimidine core and a sulfanyl group, which may contribute to its diverse biological activities. The molecular formula is , with a molar mass of approximately 365.45 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the chromeno-pyrimidine derivatives have been shown to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15.8 | Apoptosis induction | |
| HeLa | 12.4 | Cell cycle arrest | |
| A549 | 10.1 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The proposed mechanism of action involves the interaction of the compound with specific biological targets within cells. The sulfanyl group may facilitate binding to target proteins or enzymes, leading to modulation of their activity. This interaction can disrupt critical cellular pathways involved in cancer progression or microbial growth.
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.
- Antimicrobial Evaluation : In vitro tests against common pathogens showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
